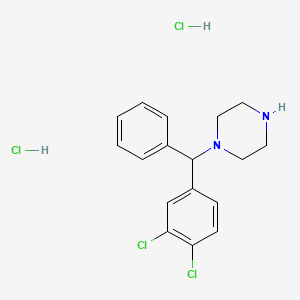

1-((3,4-Dichlorophenyl)(phenyl)methyl)piperazine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-((3,4-Dichlorophenyl)(phenyl)methyl)piperazine dihydrochloride” is an N-substituted piperazine .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

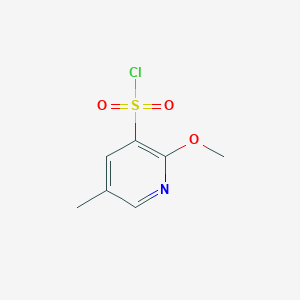

The molecular structure of “this compound” is represented by the empirical formula C17H20Cl4N2 . The molecular weight is 394.17 .Physical and Chemical Properties Analysis

“this compound” is a solid compound . Its freezing point and boiling point are 335.65K and 643.73K respectively . Its density and refractive index at 25 °C are 1.2949g/cm^3 and 1.6400 .Applications De Recherche Scientifique

Preparation and Synthesis

1-((3,4-Dichlorophenyl)(phenyl)methyl)piperazine dihydrochloride is a compound of interest in various fields of chemical research. One area of focus is the preparation and synthesis of related compounds. For instance, Li Ning-wei (2006) explored two synthetic methods for 1-(2,3-dichlorophenyl)piperazine, a related pharmaceutical intermediate. The research emphasized optimizing the quality and quantity of the final product, achieving a total yield of 53.3%. The study provided valuable insights into the factors influencing each reaction stage and confirmed the structure of the compound using IR and 1HNMR (Li Ning-wei, 2006). Another study by Quan (2006) also described the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine through a series of reactions, achieving a total yield of 48.2%. The study's findings helped in understanding the influence of alkylation, acidulation, and nitro group reduction (Z. Quan, 2006).

Antitumor and Anticancer Applications

The compound and its derivatives have shown promise in antitumor and anticancer applications. A study by Hakobyan et al. (2020) synthesized piperazine-based tertiary amino alcohols and their dihydrochlorides, which were tested for their effect on tumor DNA methylation processes in vitro. This research highlighted the potential therapeutic applications of these compounds in cancer treatment (N. Hakobyan et al., 2020). Similarly, a study by Yurttaş et al. (2014) synthesized and investigated a series of 1,2,4-triazine derivatives bearing a piperazine amide moiety for their anticancer activities, revealing promising antiproliferative agents against breast cancer cells (L. Yurttaş et al., 2014).

Structural and Pharmaceutical Studies

Structural studies and pharmaceutical applications are also notable areas of research. For example, the study by Song et al. (2012) described the structural properties of a compound containing a piperazin-1-ium cation, highlighting the unique conformation and hydrogen bonding patterns. This research adds to the fundamental understanding of the compound's crystal structure (Yanxi Song et al., 2012). The study on Cetirizine, a piperazine antihistamine, by Arlette (1991) shows the compound's selective H1 histamine receptor antagonistic properties and its effectiveness in treating urticaria and allergic rhinitis (J. Arlette, 1991).

Safety and Hazards

Orientations Futures

As for future directions, it’s important to note that piperazine derivatives are a significant area of research due to their wide range of biological and pharmaceutical activity . Therefore, further studies on “1-((3,4-Dichlorophenyl)(phenyl)methyl)piperazine dihydrochloride” and similar compounds could lead to new developments in various fields, including medicine and pharmacology.

Mécanisme D'action

Target of Action

It is known that piperazine derivatives, such as cyclizine, belong to the h1 antihistamine group of drugs . These drugs typically target H1 receptors, which play a crucial role in allergic reactions .

Mode of Action

H1 antihistamines, like cyclizine, generally work by having a higher affinity to h1 receptors than histamine . This prevents histamine from binding to these receptors and triggering allergic reactions .

Biochemical Pathways

H1 antihistamines typically affect the histamine-mediated pathway, which is involved in allergic reactions .

Result of Action

H1 antihistamines like cyclizine are known to exhibit anti-inflammatory, anti-allergic, and anti-platelet effects .

Propriétés

IUPAC Name |

1-[(3,4-dichlorophenyl)-phenylmethyl]piperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Cl2N2.2ClH/c18-15-7-6-14(12-16(15)19)17(13-4-2-1-3-5-13)21-10-8-20-9-11-21;;/h1-7,12,17,20H,8-11H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGYMCHPXJXODCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20Cl4N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3,5-bis(trifluoromethyl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B2812812.png)

![2-(4-methylphenyl)-3-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2812816.png)

![1-butyl-2-[(E)-[(5-methylfuran-2-yl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2812820.png)

![(Z)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide](/img/structure/B2812825.png)

![3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride](/img/structure/B2812827.png)

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2812834.png)